molecular formula C11H10O3S B8538651 Methyl 4-oxothiochromane-3-carboxylate

Methyl 4-oxothiochromane-3-carboxylate

Cat. No.: B8538651
M. Wt: 222.26 g/mol
InChI Key: XBZZDZFHFUDIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxothiochromane-3-carboxylate is a heterocyclic compound featuring a thiochromane backbone (a sulfur-containing bicyclic system) substituted with a 4-oxo group and a methyl ester at position 3. This structure combines the electronic effects of the sulfur atom, the electron-withdrawing oxo group, and the ester functionality, making it a candidate for diverse chemical and pharmacological applications.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 4-oxo-2,3-dihydrothiochromene-3-carboxylate

InChI

InChI=1S/C11H10O3S/c1-14-11(13)8-6-15-9-5-3-2-4-7(9)10(8)12/h2-5,8H,6H2,1H3

InChI Key

XBZZDZFHFUDIQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Differences

The thiochromane core distinguishes Methyl 4-oxothiochromane-3-carboxylate from oxygen-based analogs like coumarins (e.g., Methyl 2-oxo-4-(tosyloxy)-2H-chromene-3-carboxylate) . Key differences include:

Parameter This compound Coumarin Derivatives (e.g., ) Benzothiazine Esters (e.g., )
Core Structure Thiochromane (sulfur atom) Chromene (oxygen atom) Benzothiazine (sulfur and nitrogen atoms)
Electron Effects Sulfur’s polarizability enhances π-conjugation Oxygen’s electronegativity stabilizes the lactone ring Sulfonamide groups introduce strong electron-withdrawing effects
Ring Conformation Larger S atom may induce puckering Planar due to aromatic oxy-lactone system Puckered bicyclic system with sulfone groups

Key Insight : The sulfur atom in thiochromane increases lipophilicity and may alter metabolic stability compared to coumarins .

Substituent Effects

The 4-oxo and 3-carboxylate groups are critical for electronic and steric interactions:

Table 1: Substituent Comparison
Compound 4-Position 3-Position Additional Substituents
This compound Oxo Methyl ester None (base structure)
Ethyl 4-methyl-2-oxochromene-3-carboxylate Methyl Ethyl ester 2-Oxo group
Methyl 2-oxo-4-(tosyloxy)-2H-chromene-3-carboxylate Tosyloxy Methyl ester 2-Oxo group
Methyl 4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylate Hydroxy Methyl ester Sulfone groups at 2-position

Key Findings :

  • Ester groups (methyl vs. ethyl) influence solubility; methyl esters are generally more polar than ethyl analogs .
Table 3: Property Comparison
Property This compound Coumarin Derivatives Benzothiazine Esters
Lipophilicity (logP) High (due to S atom) Moderate Moderate (polar sulfone)
Solubility Low in water; soluble in organic solvents Low to moderate Moderate (ester groups)
Potential Bioactivity Enzyme inhibition (e.g., kinases) Anticoagulant, antimicrobial Anti-inflammatory

Key Insight : The thiochromane scaffold’s lipophilicity may enhance blood-brain barrier penetration compared to coumarins .

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